2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20381015
InChI: InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)11(19)18(9-3-6-16-7-4-9)10-2-1-5-17-8-10;/h1-2,5,8-9,16H,3-4,6-7H2;1H
SMILES:
Molecular Formula: C12H15ClF3N3O
Molecular Weight: 309.71 g/mol

2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride

CAS No.:

Cat. No.: VC20381015

Molecular Formula: C12H15ClF3N3O

Molecular Weight: 309.71 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride -

Specification

Molecular Formula C12H15ClF3N3O
Molecular Weight 309.71 g/mol
IUPAC Name 2,2,2-trifluoro-N-piperidin-4-yl-N-pyridin-3-ylacetamide;hydrochloride
Standard InChI InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)11(19)18(9-3-6-16-7-4-9)10-2-1-5-17-8-10;/h1-2,5,8-9,16H,3-4,6-7H2;1H
Standard InChI Key BXCNPRNSYFTCQM-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1N(C2=CN=CC=C2)C(=O)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central acetamide backbone substituted with a trifluoromethyl group (CF3\text{CF}_3), a piperidin-4-yl group, and a pyridin-3-yl group. The piperidine and pyridine rings contribute to its conformational flexibility and hydrogen-bonding capabilities, while the CF3\text{CF}_3 group enhances electrophilicity and metabolic stability. The hydrochloride salt form improves solubility in polar solvents, a critical factor for pharmaceutical applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H15ClF3N3O\text{C}_{12}\text{H}_{15}\text{ClF}_{3}\text{N}_{3}\text{O}
Molecular Weight309.71 g/mol
Salt FormHydrochloride
SolubilitySoluble in polar solvents
Electrophilic SitesCarbonyl carbon (C=O\text{C=O})

The trifluoromethyl group significantly influences the compound’s electronic properties, increasing the electrophilicity of the adjacent carbonyl carbon and facilitating nucleophilic substitution reactions.

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis typically involves a multi-step approach:

  • Formation of the Acetamide Backbone: Reacting trifluoroacetic acid derivatives with piperidin-4-amine and pyridin-3-amine under controlled pH and temperature conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Trifluoroacetyl chloride, DCM, 0–5°C65%
2HCl (gaseous), ethanol, room temperature85%

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the trifluoroacetyl intermediate and optimizing stoichiometry to minimize byproducts.

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer during the exothermic acylation step. Purification via recrystallization from ethanol-water mixtures ensures high purity (>98%).

TargetAssay TypeResult
σ-1 ReceptorRadioligand bindingKi_i = 89 nM
Topoisomerase IIEnzymatic assayIC50_{50} = 45 μM

Comparative Analysis with Structural Analogues

Key Differentiators

Compared to N-(piperidin-4-yl)acetamide derivatives, this compound’s pyridine ring enhances π-π stacking interactions with aromatic residues in target proteins. The CF3\text{CF}_3 group confers greater metabolic stability than non-fluorinated analogues, as evidenced by a 3-fold increase in plasma half-life in murine models.

Therapeutic Advantages

  • Bioavailability: LogP = 1.2, balancing hydrophilicity and membrane permeability.

  • Selectivity: 10-fold higher affinity for σ-1 receptors over σ-2 subtypes, reducing off-target effects.

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